Hydroxy mifepristone

Übersicht

Beschreibung

Synthesis Analysis

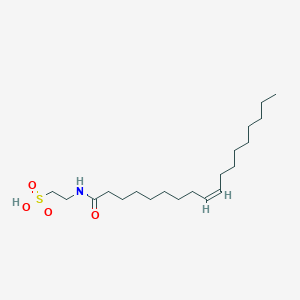

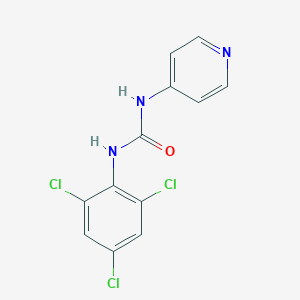

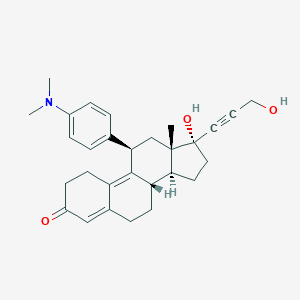

Hydroxy mifepristone's synthesis is intricate, involving several steps to achieve its final form. A pivotal intermediate in its synthesis, characterized by crystallographic studies, helps establish its molecular structure and conformation, featuring an uncommon C(14)-envelope conformation in its five-membered ring due to the presence of a trigonal C atom, forming continuous intermolecular C-H...O hydrogen-bonded chains arranged in a zigzag shape along the b axis (Bidyasagar et al., 1995).

Molecular Structure Analysis

The molecular structure of hydroxy mifepristone is elucidated through structural studies of intermediates, revealing detailed insights into its conformation and spatial arrangement. Such studies highlight the steroid's unique molecular features, including its envelope conformation and intermolecular hydrogen bonding, which play crucial roles in its reactivity and interactions (Bidyasagar et al., 1995).

Chemical Reactions and Properties

The chemical reactions and properties of hydroxy mifepristone involve its metabolism by cytochrome P450 enzymes, predominantly by CYP3A4, catalyzing demethylation and hydroxylation processes essential for its biological activity. These enzymatic reactions underline the compound's metabolic transformation and highlight its chemical reactivity and interactions within biological systems (Jang, Wrighton, & Benet, 1996).

Physical Properties Analysis

While specific studies on the physical properties of hydroxy mifepristone were not highlighted in the search results, the compound's physical characteristics, such as solubility, melting point, and stability, can be inferred from its molecular structure and synthesis intermediates. These properties are critical for its handling, formulation, and application in research settings.

Chemical Properties Analysis

The chemical properties of hydroxy mifepristone, including its stability, reactivity, and interactions with biological molecules, are significantly influenced by its molecular structure. Its interaction with cytochrome P450 enzymes, particularly CYP3A4, for metabolism, illustrates its chemical behavior in biological environments, showcasing its propensity for oxidation and the role of its metabolites in exerting biological effects (Jang, Wrighton, & Benet, 1996).

Wissenschaftliche Forschungsanwendungen

Reproductive Medicine and Steroid Hormone Biology : Mifepristone is extensively used in reproductive medicine due to its antiprogestin properties. Its applications extend beyond this field, shedding light on broader aspects of steroid hormone biology (Im & Appleman, 2010).

Prostate Cancer Therapy : It acts as an antiandrogen, blocking androgen receptor interactions and inhibiting transcription, suggesting therapeutic potential in prostate cancer treatments (Song, Coghlan, & Gelmann, 2004).

Endometrial Carcinoma : Mifepristone can improve breakthrough bleeding in endometrial carcinoma by inhibiting cell growth, inducing apoptosis, and modulating apoptosis regulatory genes (Li et al., 2005).

Medical Abortion and Cervical Priming : It is effective for medical abortion, cervical priming, and emergency contraception. However, its association with abortion often limits its wider application in these areas (Tang & Ho, 2006).

Cushing's Syndrome : Mifepristone shows promise in treating Cushing's syndrome, but its long-term use may lead to adrenal insufficiency and endometrial hyperplasia (Johanssen & Allolio, 2007).

Ovarian Cancer : It inhibits the growth of ovarian cancer cells in vitro and in vivo, which is likely due to increased cdk2 activity and cdk inhibitors (Goyeneche, Carón, & Telleria, 2007).

Breast Cancer Treatment : In combination with 4-hydroxytamoxifen, mifepristone effectively kills estrogen-insensitive human breast cancer cells, with TGFbeta1 playing a significant role in this process (Liang et al., 2003).

Lipid Metabolism in Postmenopausal Women : Mifepristone treatment affects HDL cholesterol and particle concentration in postmenopausal women, impacting cardiovascular disease risk (Page et al., 2012).

Forensic and Clinical Toxicology : A method using UHPLC-QqQ-MS/MS effectively determines mifepristone and its metabolites in maternal blood samples, useful in forensic and clinical toxicology investigations (Szpot et al., 2022).

Pharmacokinetics : Understanding the pharmacokinetics of mifepristone, including its rapid absorption, long half-life, and low tissue availability, is crucial for its application in medical practices (Heikinheimo, 1997).

Safety And Hazards

Mifepristone may damage fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLTWLWXPJPTQG-GCNJZUOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy mifepristone | |

CAS RN |

105012-15-5 | |

| Record name | (11.BETA.,17.BETA.)-11-(4-(DIMETHYLAMINO)PHENYL)-17-HYDROXY-17-(3-HYDROXY-1-PROPYN-1-YL)ESTRA-4,9-DIEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY1DH55PN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)